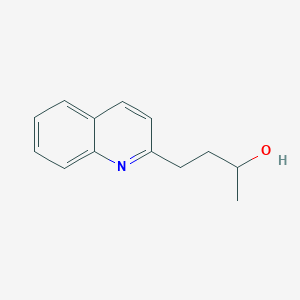
4-Chloro-3-isopropylbenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O2S. It is a derivative of benzene, characterized by the presence of a sulfonyl chloride group, a chlorine atom, and an isopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-isopropylbenzenesulfonyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
科学研究应用
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
作用机制
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and biological modifications .
相似化合物的比较
Similar Compounds
4-isopropylbenzenesulfonyl chloride: Lacks the chlorine atom on the benzene ring.
3-chloro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Contains an isopropoxy group instead of an isopropyl group.
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a chlorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical transformations .
属性
分子式 |
C9H10Cl2O2S |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
4-chloro-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI 键 |
BLNRADCZWOEJCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
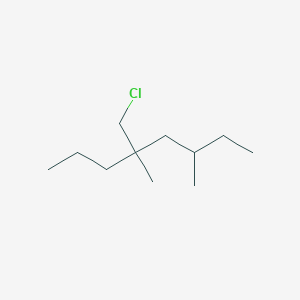
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
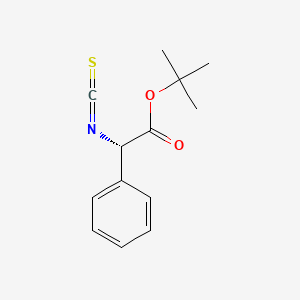
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
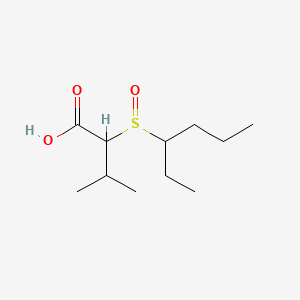
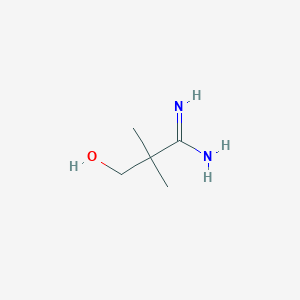
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
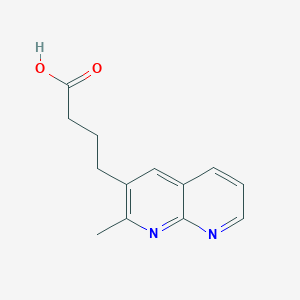
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

